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Compound of Interest

3-(Methylcarbamoyl)-5-
Compound Name:
nitrophenylboronic acid

Cat. No.: B1452188

3-(Methylcarbamoyl)-5-nitrophenylboronic acid is a bespoke chemical entity with potential
applications in medicinal chemistry and materials science. Its utility often hinges on the precise
arrangement of its functional groups: the boronic acid moiety, a key player in Suzuki-Miyaura
cross-coupling reactions and carbohydrate sensing; the nitro group, a strong electron-
withdrawing group that can modulate the reactivity of the phenyl ring and the acidity of the
boronic acid; and the methylcarbamoyl group, which can influence solubility and participate in
hydrogen bonding.

Given the critical role of its structure in its function, a thorough spectroscopic characterization is
not merely a procedural step but a foundational requirement for its reliable use in any
application. This guide will detail the application of Nuclear Magnetic Resonance (NMR)
spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-
Vis) spectroscopy for the unambiguous identification and characterization of this molecule.

Figure 1: Chemical Structure of 3-(Methylcarbamoyl)-5-nitrophenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic
molecules in solution. For 3-(Methylcarbamoyl)-5-nitrophenylboronic acid, both *H and 13C
NMR will provide a wealth of information.

'H NMR Spectroscopy
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Experimental Protocol: A sample of 3-(Methylcarbamoyl)-5-nitrophenylboronic acid (5-10
mg) is dissolved in a deuterated solvent (e.g., DMSO-de, 0.5-0.7 mL). The use of DMSO-de is
often preferred for boronic acids due to its ability to solubilize polar compounds and to allow for
the observation of exchangeable protons (e.g., B(OH)z2 and NH). The spectrum is acquired on a
400 MHz or higher field spectrometer at room temperature.

Predicted *H NMR Data (in DMSO-ds):

Chemical Shift (9,

Multiplicity Integration Assignment
ppm)
~8.60 t,J=1.6Hz 1H Ar-H (H-4)
~8.45 t,J=1.6Hz 1H Ar-H (H-6)
~8.30 t,J=1.6 Hz 1H Ar-H (H-2)
~8.25 br s 2H B(OH )2
~8.15 g,J=48Hz 1H NH
~2.80 d,J=48Hz 3H CH s

Interpretation and Rationale: The aromatic region is expected to show three distinct signals,
each integrating to one proton. The strong electron-withdrawing effects of the nitro and
methylcarbamoyl groups, along with the boronic acid, will deshield these protons significantly,
pushing their chemical shifts downfield. The meta-substitution pattern results in small, long-
range couplings (triplets or broad singlets). The proton at H-4, situated between the two
electron-withdrawing nitro and carbamoyl groups, is predicted to be the most deshielded. The
protons at H-2 and H-6 are also in electron-deficient environments.

The acidic protons of the boronic acid group, B(OH)z, are expected to appear as a broad
singlet around 8.25 ppm; their chemical shift can be highly dependent on concentration and
water content. The amide proton (NH) should appear as a quartet due to coupling with the
adjacent methyl group protons. The methyl protons (CHs) are expected to be a doublet due to
coupling with the amide proton.

Figure 2: *H NMR assignments for 3-(Methylcarbamoyl)-5-nitrophenylboronic acid.
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3C NMR Spectroscopy

Experimental Protocol: The same sample prepared for tH NMR can be used for 13C NMR. A
proton-decoupled 13C NMR spectrum is typically acquired to simplify the spectrum to a series of
singlets, one for each unique carbon atom.

Predicted 13C NMR Data (in DMSO-ds):

Chemical Shift (6, ppm) Assighment

~165.0 C=0 (Amide)

~148.5 C-NO2 (C-5)

~138.0 C-B(OH)z (C-1, broad)
~135.5 C-CONHMe (C-3)
~130.0 Ar-CH (C-4 or C-6)
~125.0 Ar-CH (C-6 or C-4)
~122.0 Ar-CH (C-2)

~26.5 CHs

Interpretation and Rationale: The amide carbonyl carbon is expected at the most downfield
position (~165.0 ppm). The aromatic carbon attached to the nitro group (C-5) will also be
significantly downfield due to the strong electron-withdrawing nature of the nitro group. The
carbon atom bonded to the boron (C-1) often appears as a broad signal due to quadrupolar
relaxation of the boron nucleus. The remaining aromatic carbons can be assigned based on
their electronic environment. The methyl carbon will appear at the most upfield position.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a
molecule.

Experimental Protocol: The IR spectrum can be obtained using either the KBr pellet method or
with an Attenuated Total Reflectance (ATR) accessory. For the KBr method, a small amount of
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the sample is ground with dry KBr and pressed into a thin pellet. For ATR, a small amount of
the solid sample is placed directly on the ATR crystal.

Predicted IR Absorption Bands:

Wavenumber (cm~?) Vibration Functional Group
3400-3200 (broad) O-H stretch Boronic acid, B(OH )2
~3300 N-H stretch Amide

~3100-3000 C-H stretch Aromatic

~1680 C=0 stretch (Amide I) Amide

~1600, ~1475 C=C stretch Aromatic

N-O asymmetric & symmetric

~1530, ~1350 Nitro group
stretch

~1380 B-O stretch Boronic acid

~730 C-H out-of-plane bend Aromatic

Interpretation: The IR spectrum will be dominated by a broad absorption in the 3400-3200 cm~1
region, characteristic of the hydrogen-bonded O-H stretches of the boronic acid. The N-H
stretch of the secondary amide is also expected in this region. The strong C=0 stretch of the
amide (Amide | band) will be a prominent feature around 1680 cm~1. The two strong
absorptions for the nitro group (~1530 and ~1350 cm™1) are diagnostic for this functional group.
The presence of the B-O stretch around 1380 cm~? further confirms the boronic acid moiety.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition
of a molecule.

Experimental Protocol: A suitable method for this compound would be Electrospray lonization
(ESI) coupled with a high-resolution mass spectrometer (e.g., TOF or Orbitrap). Given the
acidic nature of the boronic acid, negative ion mode ([M-H]~) is often preferred.[1][2] The

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.scirp.org/journal/paperinformation?paperid=107967
https://www.scirp.org/pdf/ajac_2021032414430922.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1452188?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

sample is dissolved in a suitable solvent like methanol or acetonitrile and infused into the mass
spectrometer.

Predicted Mass Spectrometry Data (ESI Negative Mode):

m/z (calculated) lon
223.0583 [M-H]~
241.0689 [M-H+H20]~

Interpretation: The molecular formula of 3-(Methylcarbamoyl)-5-nitrophenylboronic acid is
CsHoBN20s, with a monoisotopic mass of 224.0608. The high-resolution mass spectrum should
show a prominent peak for the deprotonated molecule [M-H]~ at m/z 223.0583. Another
possible adduct in the negative mode is the formation of a boronate ester with water, [M-
H+H20]~, at m/z 241.0689. The accurate mass measurement to four decimal places can be
used to confirm the elemental composition.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule
and is particularly useful for conjugated systems.

Experimental Protocol: A dilute solution of the compound is prepared in a UV-transparent
solvent (e.g., methanol or ethanol). The absorbance is measured over a range of wavelengths
(typically 200-400 nm).

Predicted UV-Vis Absorption:

Amax (nm) Molar Absorptivity (g) Electronic Transition

~270-290 Moderate T - TT*

Interpretation: The nitrophenyl chromophore is expected to give rise to a significant absorption
band in the UV region. The exact position of the Amax and the molar absorptivity will be
influenced by the other substituents on the phenyl ring. This technique is particularly useful for
guantitative analysis using a calibration curve.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b1452188?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1452188?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

The combination of NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy provides a
comprehensive and unambiguous characterization of 3-(Methylcarbamoyl)-5-
nitrophenylboronic acid. Each technique offers complementary information that, when taken
together, confirms the molecular structure, identifies the key functional groups, and establishes
the molecular weight and purity of the compound. The protocols and interpretations provided in
this guide serve as a robust framework for the analysis of this and similar molecules in a drug
discovery and development context.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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